molecular formula C18H20N2O3 B4042406 2-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide

2-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide

Cat. No.: B4042406
M. Wt: 312.4 g/mol
InChI Key: GDDHRZCTWQUXBL-UHFFFAOYSA-N
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Description

2-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.14739250 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metalloligands Design

Metalloligands like 2-hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide ligands exhibit the potential to coordinate with copper ions, leading to the formation of anionic metalloligands. These are crucial in synthesizing tetranuclear complexes and 1D chains of tetranuclear entities, which show Single-Molecule Magnet (SMM) and Single-Chain Magnet (SCM) behaviors, respectively. Such materials are valuable in developing new magnetic materials for storage and sensor applications (J. Costes, L. Vendier, & W. Wernsdorfer, 2010).

Anticonvulsant Activity

Benzamide derivatives, like 4-amino-N-(2,6-dimethylphenyl)benzamide, have shown effectiveness as anticonvulsants in animal models. These studies highlight the potential of benzamide compounds in developing new treatments for epilepsy and other seizure-related disorders (D. W. Robertson et al., 1987).

Chemoselective N-benzoylation

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates to produce N-(2-hydroxyphenyl)benzamides demonstrates the versatility of benzamide compounds in synthetic chemistry. These compounds, being of biological interest, underscore the importance of benzamides in medicinal chemistry and drug design (Tarjeet Singh, R. Lakhan, & G. S. Singh, 2017).

Hyperbranched Polymers

Benzamide-based compounds are integral to synthesizing hyperbranched polymers. For instance, thermal polymerization of benzamide derivatives leads to hyperbranched aromatic polyamides with applications ranging from materials science to nanotechnology. These polymers exhibit desirable properties such as solubility in common solvents and high thermal stability, making them suitable for various industrial applications (Gang Yang, M. Jikei, & M. Kakimoto, 1999).

Histone Deacetylase Inhibition

Benzamide compounds, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been identified as potent histone deacetylase inhibitors. They block cancer cell proliferation and induce apoptosis, highlighting their potential in cancer therapy and the development of new anticancer drugs (Nancy Z. Zhou et al., 2008).

Properties

IUPAC Name

2-[[2-(2,3,5-trimethylphenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11-8-12(2)13(3)16(9-11)23-10-17(21)20-15-7-5-4-6-14(15)18(19)22/h4-9H,10H2,1-3H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDHRZCTWQUXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2C(=O)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.